molecular formula C13H16O3 B14145464 3-Oxo-5-phenylpentan-2-yl acetate CAS No. 89249-26-3

3-Oxo-5-phenylpentan-2-yl acetate

Cat. No.: B14145464
CAS No.: 89249-26-3
M. Wt: 220.26 g/mol
InChI Key: UZCSQNRXGHSFIQ-UHFFFAOYSA-N
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Description

3-Oxo-5-phenylpentan-2-yl acetate is an organic compound with the molecular formula C13H16O3 It is a derivative of pentanone and acetate, characterized by the presence of a phenyl group and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-5-phenylpentan-2-yl acetate typically involves the reaction of 3-oxo-5-phenylpentanoic acid with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of contamination and improves overall efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-5-phenylpentan-2-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-Oxo-5-phenylpentanoic acid

    Reduction: 3-Hydroxy-5-phenylpentan-2-yl acetate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Oxo-5-phenylpentan-2-yl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug precursor or active pharmaceutical ingredient.

    Industry: It is used in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 3-Oxo-5-phenylpentan-2-yl acetate involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group contributes to the compound’s hydrophobic interactions, affecting its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxo-5-phenylpentanoic acid
  • 3-Hydroxy-5-phenylpentan-2-yl acetate
  • 5-Phenylpentan-2-one

Uniqueness

3-Oxo-5-phenylpentan-2-yl acetate is unique due to the presence of both an oxo group and an acetate group, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

89249-26-3

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

(3-oxo-5-phenylpentan-2-yl) acetate

InChI

InChI=1S/C13H16O3/c1-10(16-11(2)14)13(15)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3

InChI Key

UZCSQNRXGHSFIQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)CCC1=CC=CC=C1)OC(=O)C

Origin of Product

United States

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